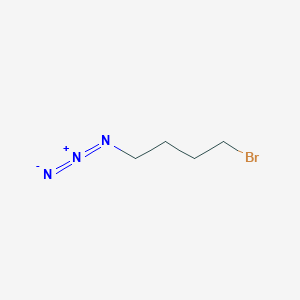

Azidobutylbromide

概要

説明

Azidobutylbromide, also known as 1-Azido-4-bromobutane, is a chemical compound with the molecular formula C4H8BrN3 . It is a derivative of butane, where one hydrogen atom is replaced by an azido group (-N3) and another by a bromo group (-Br) .

Synthesis Analysis

The synthesis of Azidobutylbromide or similar compounds typically involves retrosynthetic analysis, where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . The synthetic methods of organic azides are grouped into different categories .Molecular Structure Analysis

The molecular structure of Azidobutylbromide can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for a more detailed view .Chemical Reactions Analysis

The chemical reactions involving Azidobutylbromide can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates in the reactions, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Azidobutylbromide are essential to understand its function as a biomaterial . These properties include hardness, topography, hydrophilicity, and others that allow or block the adhesion of biological compounds .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-azido-4-bromobutane (Azidobutylbromide), focusing on six unique applications:

Synthesis of Heterocycles

1-Azido-4-bromobutane is a valuable intermediate in the synthesis of various heterocyclic compounds. It can undergo cycloaddition reactions, such as the [3+2] cycloaddition, to form five-membered rings with nitrogen atoms. These heterocycles, including pyrazoles and isoxazoles, are crucial in pharmaceuticals and agrochemicals due to their biological activities .

Click Chemistry

Azidobutylbromide is widely used in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and selective, allowing for the rapid and reliable synthesis of 1,2,3-triazoles. These triazoles are important in drug discovery, materials science, and bioconjugation .

Bioconjugation

In bioconjugation, 1-azido-4-bromobutane is used to modify biomolecules, such as proteins and nucleic acids, by introducing azide groups. These azide-modified biomolecules can then be linked to other molecules through click chemistry, enabling the study of biological processes and the development of diagnostic tools and therapeutics .

Polymer Chemistry

Azidobutylbromide is employed in the functionalization of polymers. By introducing azide groups into polymer chains, researchers can create polymers with specific properties and functionalities. These modified polymers are used in various applications, including drug delivery systems, coatings, and adhesives .

Material Science

In material science, 1-azido-4-bromobutane is used to create functionalized surfaces and nanomaterials. The azide groups can be used to attach various functional molecules to surfaces, enhancing their properties for applications in sensors, catalysis, and electronic devices .

Medicinal Chemistry

Azidobutylbromide is a key intermediate in the synthesis of bioactive molecules. Its ability to form triazoles through click chemistry makes it valuable in the development of new drugs. Triazole-containing compounds have shown a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties .

Safety and Hazards

The safety and hazards of a compound like Azidobutylbromide can be identified by collecting and reviewing information about the hazards present or likely to be present in the workplace . This includes equipment and machinery operating manuals, Safety Data Sheets (SDS) provided by chemical manufacturers, and others .

将来の方向性

作用機序

Target of Action

Azides, in general, are known to be great nucleophiles, often used in nucleophilic substitution reactions . They can form carbon-nitrogen bonds efficiently, making them useful in various chemical reactions .

Mode of Action

1-Azido-4-bromobutane, like other azides, acts as a nucleophile in S N 2 reactions . The azide ion (N3-) displaces primary and secondary alkyl halides and sulfonates, resulting in alkyl azides . This reaction usually involves an azide salt such as NaN3 or KN3 with the appropriate alkyl halide in a polar aprotic solvent .

Biochemical Pathways

The formation of alkyl azides through s n 2 reactions can be a crucial step in the synthesis of various organic compounds . For instance, organic azides can serve as “masked” amines, which can be reduced to primary amines, liberating N2 in the process .

Result of Action

The result of the action of 1-azido-4-bromobutane is the formation of alkyl azides through nucleophilic substitution reactions . These alkyl azides can then be reduced to primary amines, a useful route for the synthesis of primary amines from alkyl halides .

特性

IUPAC Name |

1-azido-4-bromobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN3/c5-3-1-2-4-7-8-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUFGMJQXHPOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azidobutylbromide | |

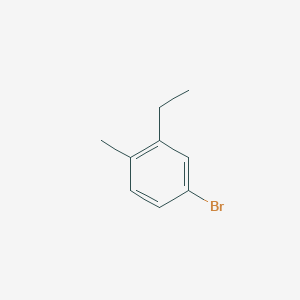

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

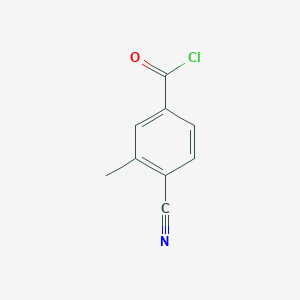

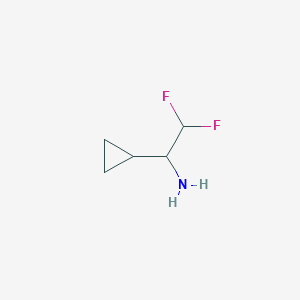

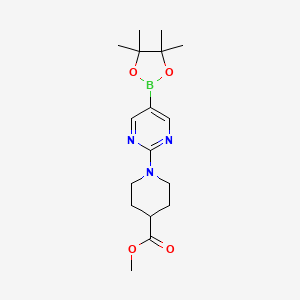

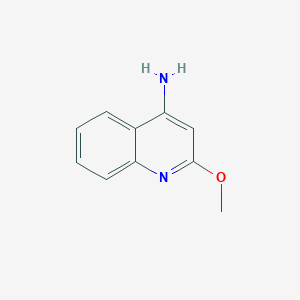

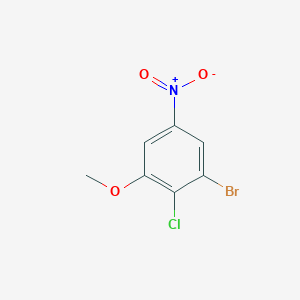

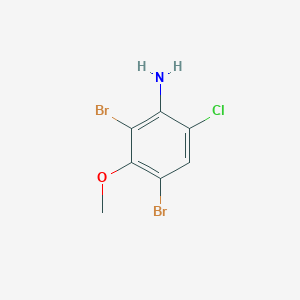

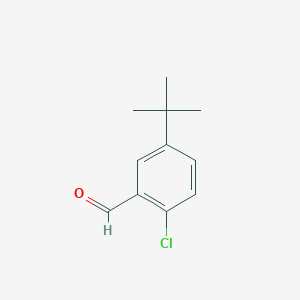

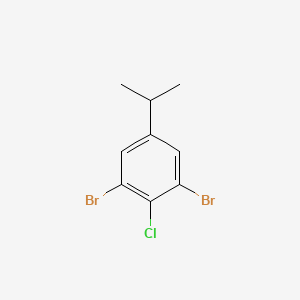

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenecarbothioic acid, 2,4-dihydroxy-5-(1-methylethyl)-, 2-[[(1-methyl-1H-indol-5-yl)amino]carbonyl]hydrazide](/img/structure/B3215453.png)